molecular formula C18H27FN2O3 B3027434 tert-Butyl 1-(2-fluoro-5-methoxybenzyl)piperidin-4-ylcarbamate CAS No. 1286274-59-6

tert-Butyl 1-(2-fluoro-5-methoxybenzyl)piperidin-4-ylcarbamate

Cat. No.: B3027434
CAS No.: 1286274-59-6
M. Wt: 338.4
InChI Key: SVGKUCAQCZVYJX-UHFFFAOYSA-N
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Description

Tert-Butyl 1-(2-fluoro-5-methoxybenzyl)piperidin-4-ylcarbamate is a useful research compound. Its molecular formula is C18H27FN2O3 and its molecular weight is 338.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Intermediates

  • Synthesis Methodology : Tert-Butyl 1-(2-fluoro-5-methoxybenzyl)piperidin-4-ylcarbamate is an important intermediate in the synthesis of biologically active compounds like omisertinib (AZD9291) (Bingbing Zhao et al., 2017). This compound was synthesized from commercially available starting materials, demonstrating its accessibility for research applications.

  • Process Development : The practical and scalable synthesis of tert-butyl derivatives, such as tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, suggests the versatility of tert-butyl carbamates in chemical synthesis, especially in the pharmaceutical industry (Wenjie Li et al., 2012).

  • Key Intermediate in Pharmaceuticals : As a key intermediate in various pharmaceutical compounds, tert-butyl carbamates play a critical role in drug development. Their application in the synthesis of complex molecular structures, such as Vandetanib and Crizotinib, highlights their importance in medicinal chemistry (Min Wang et al., 2015).

Molecular Structure and Analysis

  • X-ray Diffraction Studies : The molecular structure of tert-butyl carbamate derivatives has been analyzed using X-ray diffraction, providing insights into their crystallographic properties. This analytical technique is essential for understanding the physical and chemical properties of these compounds (C. Sanjeevarayappa et al., 2015).

  • Hydrogen-Bonded Chains and Aggregates : Studies on hydrogen-bonded chains and aggregates in tert-butyl carbamate derivatives contribute to the understanding of intermolecular interactions, which is vital for the design of new materials and pharmaceutical agents (R. Abonía et al., 2007).

Biological Evaluation and Potential Applications

  • Antibacterial and Anthelmintic Activity : Some tert-butyl carbamate derivatives have been evaluated for their antibacterial and anthelmintic activities, indicating potential therapeutic applications. This highlights the significance of tert-butyl carbamates in the search for new bioactive molecules (C. Sanjeevarayappa et al., 2015).

Safety and Hazards

The safety and hazards associated with “tert-Butyl 1-(2-fluoro-5-methoxybenzyl)piperidin-4-ylcarbamate” are not explicitly mentioned in the sources I found. For detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

Properties

IUPAC Name

tert-butyl N-[1-[(2-fluoro-5-methoxyphenyl)methyl]piperidin-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27FN2O3/c1-18(2,3)24-17(22)20-14-7-9-21(10-8-14)12-13-11-15(23-4)5-6-16(13)19/h5-6,11,14H,7-10,12H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVGKUCAQCZVYJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)CC2=C(C=CC(=C2)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401117024
Record name Carbamic acid, N-[1-[(2-fluoro-5-methoxyphenyl)methyl]-4-piperidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401117024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286274-59-6
Record name Carbamic acid, N-[1-[(2-fluoro-5-methoxyphenyl)methyl]-4-piperidinyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286274-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[1-[(2-fluoro-5-methoxyphenyl)methyl]-4-piperidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401117024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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